Product packaging for Raclopride C 11(Cat. No.:CAS No. 97849-54-2)

Raclopride C 11

Cat. No.: B1245677
CAS No.: 97849-54-2
M. Wt: 346.2 g/mol
InChI Key: WAOQONBSWFLFPE-TXWZUYSVSA-N
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Description

Raclopride C 11 is a carbon-11 labeled radiotracer specifically formulated for positron emission tomography (PET) imaging of dopamine D2 and D3 receptors in the brain. As a selective antagonist with high affinity for D2/D3 receptors, it is a vital tool in neurobiological research for quantifying receptor availability and studying changes in synaptic dopamine concentration . This compound is critically used in research to investigate the dopaminergic system in a range of neurological and psychiatric conditions. Applications include studying Parkinson's Disease , assessing the pathophysiology of autism spectrum disorder (ASD) , and exploring the mechanisms of reward and motivation . Its sensitivity to competition with endogenous dopamine allows researchers to measure stimulus-induced dopamine release, such as in response to pharmacological challenges or behavioral tasks . The product is supplied as a ready-to-use solution, produced under stringent quality control standards to ensure high radiochemical purity and specific activity. This compound is for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20Cl2N2O3 B1245677 Raclopride C 11 CAS No. 97849-54-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97849-54-2

Molecular Formula

C15H20Cl2N2O3

Molecular Weight

346.2 g/mol

IUPAC Name

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-(111C)methoxybenzamide

InChI

InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1/i2-1

InChI Key

WAOQONBSWFLFPE-TXWZUYSVSA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O[11CH3])Cl)Cl)O

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O

Other CAS No.

97849-54-2

Synonyms

C11, Raclopride
FLA 870
FLA-870
FLA870
FLB 472
FLB-472
FLB472
Raclopride
Raclopride C11

Origin of Product

United States

Radiochemistry and Synthesis Methodologies for 11c Raclopride

Principles of Carbon-11 (B1219553) Radiolabeling for PET Tracers

Carbon-11 is a positron-emitting radionuclide with a notably short half-life of approximately 20.4 minutes. openmedscience.commdpi.com This characteristic necessitates its production in close proximity to the PET imaging facility, typically requiring an on-site cyclotron. openmedscience.commdpi.com The most common method for producing Carbon-11 is through the proton bombardment of nitrogen-14 gas, via the 14N(p,α)11C nuclear reaction. openmedscience.comencyclopedia.pub Depending on the trace gases present in the nitrogen target, this process yields either [11C]carbon dioxide ([11C]CO2) or [11C]methane ([11C]CH4). openmedscience.commdpi.com

These primary products, [11C]CO2 and [11C]CH4, serve as the foundational precursors for the synthesis of more complex radiolabeled molecules. mdpi.com A key advantage of using Carbon-11 is that its incorporation into a biologically active molecule does not alter the compound's fundamental physicochemical properties. mdpi.comnih.gov This allows the resulting radiotracer to mimic the behavior of its non-radioactive counterpart in the body, providing an accurate in vivo picture of physiological and pathological processes. acs.org The short half-life, while posing a logistical challenge, is also advantageous as it allows for multiple PET scans on the same subject in a single day, enabling dynamic studies of biological processes. mdpi.com

The synthesis of 11C-labeled compounds involves rapid chemical reactions to incorporate the short-lived isotope into a target molecule before it decays. openmedscience.com Common strategies include 11C-methylation, 11C-carboxylation, and 11C-cyanation, each requiring specific precursors and reaction conditions to achieve efficient and pure radiolabeling. openmedscience.com

PropertyDescription
Radionuclide Carbon-11 (11C)
Half-life ~20.4 minutes
Decay Mode Positron Emission (β+)
Production Method 14N(p,α)11C nuclear reaction in a cyclotron
Primary Precursors [11C]Carbon Dioxide ([11C]CO2), [11C]Methane ([11C]CH4)
Key Advantage Does not alter the physicochemical properties of the labeled molecule

Conventional Radiosynthesis Pathways of [11C]Raclopride

The radiosynthesis of [11C]Raclopride, a selective dopamine (B1211576) D2/D3 receptor antagonist, is a well-established process in PET radiochemistry. The most common method involves the N-methylation of the desmethyl precursor with a 11C-labeled methylating agent.

[11C]Methyl Iodide ([11C]MeI) as a Precursor

[11C]Methyl iodide ([11C]MeI) is a widely used and versatile precursor for 11C-methylation reactions. The synthesis of [11C]Raclopride using [11C]MeI involves the following key steps:

Production of [11C]CO2: As previously described, [11C]CO2 is produced in a cyclotron.

Conversion to [11C]CH4: The [11C]CO2 is typically reduced to [11C]CH4.

Synthesis of [11C]MeI: The [11C]CH4 is then converted to [11C]MeI through a gas-phase reaction with iodine.

Radiolabeling Reaction: The resulting [11C]MeI is reacted with the desmethyl-raclopride precursor in the presence of a base. This reaction typically occurs at an elevated temperature to facilitate the nucleophilic substitution, where the nitrogen atom of the precursor displaces the iodide from the methyl group.

[11C]Methyl Triflate ([11C]MeOTf) as a Precursor

[11C]Methyl triflate ([11C]MeOTf) is another powerful methylating agent used in the synthesis of [11C]Raclopride. It is considered more reactive than [11C]MeI, which can lead to faster reaction times and higher radiochemical yields in some cases. The synthesis pathway is similar to that of using [11C]MeI:

Production of [11C]MeI: The initial steps to produce [11C]MeI are the same.

Conversion to [11C]MeOTf: [11C]MeI is passed through a heated column containing silver triflate, which converts it to the more reactive [11C]MeOTf.

Radiolabeling Reaction: The [11C]MeOTf is then reacted with the desmethyl-raclopride precursor. Due to the higher reactivity of [11C]MeOTf, this reaction can often be performed under milder conditions (e.g., lower temperatures or shorter reaction times) compared to when [11C]MeI is used.

The choice between [11C]MeI and [11C]MeOTf often depends on the specific substrate, available automation systems, and desired reaction conditions.

Reaction Kinetics and Optimization Strategies

The efficiency of [11C]Raclopride synthesis is critically dependent on optimizing various reaction parameters. Key factors influencing the reaction kinetics include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to the degradation of the precursor or the final product. Finding the optimal temperature is crucial for maximizing the radiochemical yield.

Base: The choice and concentration of the base are important for deprotonating the precursor, making it more nucleophilic. Common bases include sodium hydroxide and potassium hydroxide.

Solvent: The solvent must be able to dissolve both the precursor and the methylating agent and be stable under the reaction conditions. Acetonitrile and dimethylformamide are commonly used.

Precursor Concentration: The amount of the desmethyl-raclopride precursor used can impact the radiochemical yield and the specific activity of the final product.

Optimization strategies often involve systematically varying these parameters to find the combination that provides the highest radiochemical yield in the shortest amount of time, which is critical given the short half-life of Carbon-11.

Advancements in [11C]Raclopride Radiosynthesis

While conventional methods for [11C]Raclopride synthesis are robust, ongoing research focuses on improving efficiency, reducing synthesis time, and miniaturizing the process.

Microfluidic Chip-Based Synthesis Approaches

A significant advancement in radiochemistry is the development of microfluidic or "chip-based" synthesis platforms. These systems offer several advantages over traditional vial-based methods:

Reduced Reaction Volumes: Microfluidic devices use nanoliter to microliter volumes, which can lead to higher concentrations of reactants and faster reaction kinetics.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microchannels allows for rapid heating and cooling, providing precise temperature control and minimizing thermal degradation.

Increased Radiochemical Yields: The enhanced reaction kinetics and improved control often result in higher radiochemical yields.

Reduced Synthesis Time: The entire synthesis process, including purification, can be significantly shortened, which is highly beneficial for short-lived isotopes like Carbon-11.

Automation and Integration: Microfluidic systems are well-suited for automation, leading to more reproducible and reliable production of radiotracers.

Continuous-Flow Microreactor Systems

Continuous-flow microreactor systems have emerged as a promising technology for the rapid and efficient radiosynthesis of [¹¹C]Raclopride. researchgate.net These systems utilize microfluidic chips with small channels to carry out chemical reactions in a continuous manner, offering advantages such as enhanced heat and mass transfer, precise process control, and reduced consumption of expensive precursors like desmethylraclopride (DMR). researchgate.netnih.gov

Research has demonstrated that microreactors can significantly shorten reaction times and improve yields compared to conventional batch synthesis. nih.govcdnsciencepub.com For instance, one study reported that a microreactor system achieved a decay-corrected radiochemical yield of 12% for [¹¹C]Raclopride in just 20 seconds at 25°C, whereas batch synthesis only produced a 5% yield under the same conditions. nih.gov The efficiency of O-[¹¹C]methylation in these systems can be further enhanced by increasing the reaction temperature. nih.gov Different microchip designs, such as those with micromixer "loop" features, have been explored to improve the mixing of reagents and further optimize reaction kinetics. cdnsciencepub.com

Table 1: Comparison of [¹¹C]Raclopride Synthesis Methods

Synthesis MethodRadiochemical Yield (Decay-Corrected)Synthesis TimePrecursor ConsumptionKey Advantages
Conventional Batch 5% at 25°C45-60 minutes researchgate.netnii.ac.jpUp to 1.7 mg researchgate.netEstablished and widely used
Continuous-Flow Microreactor 12% in 20 seconds at 25°C nih.govShorter reaction times cdnsciencepub.comReduced cdnsciencepub.comRapid synthesis, improved yields, reduced precursor use nih.govcdnsciencepub.com

Automation in Radiotracer Production for [¹¹C]Raclopride

Automation plays a crucial role in the production of [¹¹C]Raclopride, offering benefits such as improved reproducibility, increased safety by minimizing radiation exposure to personnel, and the ability to perform consecutive productions with minimal intervention. nih.gov Fully automated synthesis modules, such as the GE TRACERLab FXC-Pro, are commonly used for the routine production of [¹¹C]Raclopride. nih.gov

These automated systems can handle the entire process, from the production of [¹¹C]methyl iodide or [¹¹C]methyl triflate to the methylation reaction and final formulation. nih.gov For example, a fully automated process has been reported to produce [¹¹C]Raclopride with good radiochemical yields (51.3 ± 11.2%) and high specific activities (109 ± 20 GBq/µmol) in a robust and reproducible manner. nih.gov Automation is particularly well-suited for methods like "loop chemistry," an efficient strategy for radiolabeling that has been successfully automated for [¹¹C]Raclopride synthesis. nih.gov

Challenges in [¹¹C]Raclopride Production

Impact of Short Half-Life of Carbon-11 on Yield

The most significant challenge in the production of [¹¹C]Raclopride is the short half-life of Carbon-11, which is approximately 20.4 minutes. openmedscience.com This rapid decay means that a substantial portion of the initial radioactivity is lost during the synthesis and purification process. researchgate.netnii.ac.jp Conventional synthesis methods, which can take 45 to 60 minutes, can see upwards of 75% of the Carbon-11 decay before the final product is ready. researchgate.netnii.ac.jp This necessitates starting with a large amount of radioactivity to obtain a sufficient yield for PET studies. researchgate.netnii.ac.jp The time-sensitive nature of the process puts immense pressure on radiochemists to develop rapid and efficient synthesis methods to maximize the final product yield. openmedscience.com

Specific Activity Optimization and Its Research Implications

Specific activity (SA), the ratio of radioactivity to the total mass of the compound, is a critical parameter for [¹¹C]Raclopride. High specific activity is often desirable for in vivo imaging studies to avoid pharmacological effects from the injected mass and to ensure that the radiotracer binds to the target receptors without causing saturation. frontiersin.org It has been reported that a large molar mass with low specific activity can lead to a reduction in the binding potential (BP) due to an increased number of occupied receptors. frontiersin.org

Optimizing for high specific activity is a key goal in [¹¹C]Raclopride production. Methods that achieve high specific activities, such as one study reporting 109 ± 20 GBq/µmol, are valuable for research applications. nih.gov In some research contexts, such as dual-injection PET studies, the specific activity of the first and second injections can be intentionally varied to investigate dopamine release. frontiersin.org For instance, one study used a first injection with a specific activity of 224.8 ± 62.7 GBq/µmol and a second with 48.3 ± 13.4 GBq/µmol. frontiersin.org

Precursor Reactivity and Efficiency in Radiochemical Yield

The efficiency of the radiochemical reaction is heavily dependent on the reactivity of the precursor and the choice of the radiolabeling agent. For [¹¹C]Raclopride, the precursor is desmethyl-raclopride. researchgate.netresearchgate.net The synthesis typically involves O-[¹¹C]methylation using either [¹¹C]methyl iodide or the more reactive [¹¹C]methyl triflate. nih.govresearchgate.netnih.gov The use of [¹¹C]methyl triflate has been shown to allow for a simpler and more reproducible procedure, often with higher radiochemical yields (55–65% decay-corrected) and shorter synthesis times compared to using [¹¹C]methyl iodide. semanticscholar.org

The choice of solvent and base can also significantly impact the reaction's efficiency. researchgate.net For example, improving the solubility of the tetrabutylammonium (TBA) salt of the raclopride (B1662589) precursor in ethanol (B145695) compared to methyl ethyl ketone (MEK) has been shown to increase the radiochemical yield. nih.gov

Radiochemical Purity and Quality Control in Research Batches

Ensuring the radiochemical purity of [¹¹C]Raclopride is essential for its use in research. The final product must be free of chemical and radiochemical impurities that could interfere with the imaging results or cause adverse effects. nih.gov High-performance liquid chromatography (HPLC) is the standard method for both the purification of [¹¹C]Raclopride after synthesis and for quality control analysis to determine its radiochemical purity. nih.govacs.org

For research batches, the radiochemical purity is typically required to be greater than 95%. researchgate.netnih.govjrias.or.jp Quality control tests for [¹¹C]Raclopride batches also include visual inspection for a clear, colorless solution, pH measurement, and confirmation of radionuclidic identity by measuring the half-life and comparing it to the known half-life of Carbon-11. nih.gov For instance, one quality control protocol specifies that the calculated half-life must be between 18.4 and 22.4 minutes. nih.gov

Table 2: Quality Control Specifications for [¹¹C]Raclopride Research Batches

Quality Control TestMethodSpecification
Appearance Visual ExaminationClear, colorless solution iaea.org
pH pH paper4.5 to 8.5 iaea.org
Radiochemical Purity High-Performance Liquid Chromatography (HPLC)>95% researchgate.netnih.govjrias.or.jp
Radionuclidic Identity Half-life measurement18.4 – 22.4 minutes nih.gov

Molecular Mechanism and Receptor Binding Dynamics of 11c Raclopride

Selective Antagonism at Dopamine (B1211576) D2/D3 Receptors

[¹¹C]Raclopride is a substituted benzamide (B126) that functions as a selective antagonist at the dopamine D2-like receptor family. ncats.io Specifically, it binds with high affinity to both dopamine D2 and D3 receptor subtypes. utoronto.ca Studies have demonstrated that [¹¹C]Raclopride exhibits an approximately equal preference for D2 and D3 receptors. nih.govfrontiersin.org This characteristic makes it a valuable radioligand for imaging the combined population of D2/D3 receptors, which are densely expressed in brain regions such as the striatum. ncats.ionih.gov Its selectivity is a key feature; for instance, it binds selectively to D2-dopamine receptors over serotonin (B10506) receptors, which is a limitation of some other tracers like [¹¹C]-N-methylspiperone. nih.gov The binding is reversible and can be blocked by other D2 receptor agonists and antagonists. ncats.io

Affinity and Selectivity Profile (Ki values) for Dopamine Receptor Subtypes (D1, D2, D3, D4)

The binding affinity of a ligand for a receptor is quantified by its inhibition constant (Ki) or dissociation constant (Kd), with lower values indicating higher affinity. [¹¹C]Raclopride's binding profile shows marked selectivity for the D2-like receptor family (D2, D3, D4) over the D1-like family (D1, D5).

Its affinity for D2 and D3 receptors is in the low nanomolar range, making it well-suited for their study. researchgate.net In contrast, its affinity for the D4 receptor is significantly lower, and it does not bind meaningfully to the D1 receptor. mdpi.com Various studies have reported slightly different, but generally consistent, affinity values. For example, some research indicates a Kd of approximately 1.7 nM for D2 and 2.3 nM for D3 receptors. utoronto.ca Other reports place the affinity for D2 receptors between 1.5–1.6 nM and for D3 receptors between 1.2–2.1 nM. nih.gov Another study using pKi values (the negative logarithm of the Ki value) reported a pKi of 7.77 for D2 (approximately 17.0 nM) and 7.82 for D3 (approximately 15.1 nM). mdpi.com

The following table summarizes the reported affinity values (Ki/Kd) of raclopride (B1662589) for the different dopamine receptor subtypes.

Receptor SubtypeReported Affinity (Ki or Kd in nM)Source(s)
Dopamine D1 ~37,153 mdpi.com
Dopamine D2 1.3 - 17.0 utoronto.canih.govmdpi.comd-nb.infobiorxiv.org
Dopamine D3 1.2 - 15.1 ncats.ioutoronto.canih.govmdpi.com
Dopamine D4 ~3,100 ncats.iomdpi.com

Competition Binding Principles with Endogenous Dopamine

A fundamental principle underlying the use of [¹¹C]Raclopride in PET imaging is its sensitivity to competition from endogenous dopamine. nih.gov When the concentration of dopamine in the synaptic cleft increases, this endogenous ligand competes with [¹¹C]Raclopride for binding to D2/D3 receptors. jneurosci.org This competition leads to a measurable decrease in the specific binding of [¹¹C]Raclopride. snmjournals.org

This phenomenon has been demonstrated robustly in numerous studies. For instance, the administration of stimulants like amphetamine, which cause a massive release of dopamine, leads to a significant reduction in [¹¹C]Raclopride binding in the striatum. snmjournals.org Even subtle changes in dopamine levels, such as those induced by placebo in patients with Parkinson's disease or during cognitive tasks, can be detected as a change in tracer binding. jneurosci.orgresearchgate.net Conversely, the depletion of endogenous dopamine, for example through the action of reserpine, results in an increase in [¹¹C]Raclopride binding. snmjournals.orgnih.gov This competitive interaction allows researchers to use [¹¹C]Raclopride not just to measure baseline receptor density, but also to dynamically image the release and functional activity of the brain's dopamine system in response to various stimuli and pharmacological challenges. nih.govsnmjournals.org

Comparative Binding Characteristics with Other D2/D3 Tracers (e.g., [¹¹C]FLB 457, [¹¹C]-(+)-PHNO)

The characteristics of [¹¹C]Raclopride are often best understood in comparison to other D2/D3 receptor radiotracers, each with unique properties.

[¹¹C]Raclopride vs. [¹¹C]FLB 457: [¹¹C]FLB 457 is a D2/D3 receptor antagonist with a very high affinity (Kd ≈ 0.02 nM). biorxiv.orgbiorxiv.org This high affinity makes it suitable for quantifying the low density of D2 receptors found in extrastriatal brain regions like the cortex and thalamus. jneurosci.orgnih.gov In contrast, the lower affinity of [¹¹C]Raclopride makes it less reliable for these low-density areas, as the signal-to-noise ratio is poor. biorxiv.orgnih.gov Studies have shown low convergent validity between the two tracers in extrastriatal regions, indicating that [¹¹C]Raclopride binding in these areas should be interpreted with caution. biorxiv.orgnih.gov [¹¹C]Raclopride remains the preferred tracer for the high-density striatal regions, where the faster kinetics of a lower-affinity tracer are advantageous. biorxiv.org

[¹¹C]Raclopride vs. [¹¹C]-(+)-PHNO: [¹¹C]-(+)-PHNO is a D2/D3 receptor agonist, which provides a different perspective on the dopamine system. nih.gov As an agonist, it preferentially binds to the high-affinity state of the D2 receptor and also shows a higher affinity for D3 receptors compared to D2 receptors. nih.govfrontiersin.org This contrasts with the antagonist [¹¹C]Raclopride, which binds to both high- and low-affinity states with nearly equal affinity for D2 and D3 subtypes. nih.gov This difference in binding profile results in distinct regional distributions in the brain: [¹¹C]Raclopride shows higher uptake in the dorsal striatum, whereas [¹¹C]-(+)-PHNO shows preferential binding in the ventral striatum, globus pallidus, and substantia nigra. nih.gov Furthermore, studies have shown that [¹¹C]-(+)-PHNO is more sensitive than [¹¹C]Raclopride to changes in endogenous dopamine levels induced by amphetamine. researchgate.net

The following table summarizes the key comparative characteristics of these three tracers.

Characteristic[¹¹C]Raclopride[¹¹C]FLB 457[¹¹C]-(+)-PHNO
Ligand Type AntagonistAntagonistAgonist
Affinity (Kd) Low-to-Medium (≈1.3-2.3 nM)Very High (≈0.02 nM)High (Ki ≈ 0.2-0.5 nM for D2-high)
D2/D3 Selectivity ≈ Equal affinity for D2 and D3D2/D3 antagonistHigher affinity for D3 than D2
Affinity State Binds to D2 high- and low-affinity statesBinds to D2 high- and low-affinity statesPreferentially binds to D2 high-affinity state
Primary Use High-density striatal regionsLow-density extrastriatal regionsImaging D2-high state and D3-rich regions
Sensitivity to Dopamine SensitiveSensitiveMore sensitive than [¹¹C]Raclopride
Key Regional Binding Dorsal StriatumCortex, ThalamusVentral Striatum, Globus Pallidus

Quantitative Positron Emission Tomography Pet Methodologies with 11c Raclopride

General Principles of PET Imaging for Receptor Quantification

Positron Emission Tomography is a functional imaging technique that measures the spatial and temporal distribution of a radiotracer in the body. uc.ptfabad.org.tr For receptor quantification, a radiolabeled ligand, such as [¹¹C]Raclopride, is introduced into the bloodstream. This ligand is designed to bind specifically to a target receptor. The fundamental principle of PET is to measure the concentration of the radiotracer in different brain regions over time, which is recorded as a time-activity curve (TAC). d-nb.infokcl.ac.uk

The measured PET signal in a given region does not distinguish between tracer that is specifically bound to receptors, non-specifically bound to other tissue components, or free in tissue. uc.ptradiologykey.com Therefore, mathematical models are essential to isolate the specific binding component and quantify receptor parameters. The key outcome measure in many [¹¹C]Raclopride studies is the binding potential (BP or BPₙₔ), a parameter that is proportional to the density of available receptors (Bₘₐₓ) and inversely proportional to the radioligand's dissociation constant (Kₔ). frontiersin.orgnih.govupenn.edu

Changes in the binding potential between different states (e.g., baseline vs. under a pharmacological or psychological challenge) can indicate changes in the concentration of endogenous dopamine (B1211576). frontiersin.orgnih.gov For instance, a decrease in [¹¹C]Raclopride binding potential is interpreted as an increase in synaptic dopamine, which competes with the radiotracer for D₂/D₃ receptor binding. nih.govnih.govjneurosci.org

Parametric Image Generation

Parametric imaging in the context of [11C]Raclopride PET involves the creation of images where each voxel's value represents a specific kinetic parameter, such as binding potential or distribution volume ratio. nih.gov This approach allows for the voxel-wise analysis of receptor binding, providing a more detailed spatial understanding of the dopamine system compared to region-of-interest (ROI) based methods. nih.govjneurosci.org

The generation of these parametric images is often based on a simplified reference region model, which eliminates the need for arterial blood sampling. nih.gov A basis function method (BFM) has been developed for the estimation of parameters in this model, which has been shown to be more stable and computationally faster than conventional nonlinear least squares estimation at the voxel level. nih.gov This technique has been successfully applied to [11C]Raclopride studies. nih.gov Direct parametric reconstruction (DPR) is another advanced approach that combines image reconstruction and kinetic modeling into a single framework, which can improve the signal-to-noise ratio and accuracy of parametric maps. uci.edu

Binding Potential (BPND/BP) Estimation

Binding potential (BPND) is a key parameter derived from [11C]Raclopride PET studies, representing the ratio of the density of available receptors (Bavail) to the dissociation constant (KD) of the radioligand. turkupetcentre.net It is a measure of the amount of specific binding of the radioligand and is proportional to the density of available D2/3 receptors. biorxiv.orgturkupetcentre.net

The estimation of BPND is commonly achieved using the Simplified Reference Tissue Model (SRTM), with the cerebellum serving as the reference region. biorxiv.orgbiorxiv.orgnih.gov This method has been extensively validated and used for [11C]Raclopride. biorxiv.org In test-retest studies, the variability of [11C]Raclopride BPND in striatal regions has been shown to be relatively low, typically in the range of 4-7%. biorxiv.org However, in extrastriatal regions like the thalamus and cortex, the variability is considerably higher. biorxiv.org

For example, one study reported a mean absolute variation of 17% in the thalamus and 13-59% in cortical regions. biorxiv.org Another study examining the effects of quetiapine (B1663577) on [11C]Raclopride binding found a decrease in BPND in the temporal cortex (18 ± 17% occupancy) and thalamus (20 ± 17%), but not in the frontal cortex. biorxiv.orgnih.gov The occupancy in the putamen was significantly higher at 51 ± 4%. biorxiv.orgnih.gov These findings highlight the challenges in reliably quantifying the low levels of extrastriatal D2/3 receptors with [11C]Raclopride.

RegionTest-Retest Mean Absolute Variation (%)Quetiapine-Induced Occupancy (%)
Striatal Regions4-751 ± 4 (Putamen)
Thalamus1720 ± 17
Temporal Cortex-18 ± 17
Cortical Regions13-59-
Data sourced from a study evaluating the reliability of extrastriatal [11C]Raclopride binding. biorxiv.orgnih.gov

Distribution Volume Ratio (DVR) Mapping

The Distribution Volume Ratio (DVR) is another important quantitative measure obtained from [11C]Raclopride PET scans. The DVR is defined as the ratio of the distribution volume (VT) in a target region to the distribution volume in a reference region. turkupetcentre.net The distribution volume itself represents the volume of tissue in which the tracer would need to be dissolved to achieve the same concentration as in the plasma at equilibrium. The DVR is linearly related to the binding potential (BPND) by the equation DVR = BPND + 1. cambridge.org

Graphical analysis methods, such as the Logan plot, can be used to generate DVR maps from dynamic [11C]Raclopride PET data. turkupetcentre.netcambridge.org These methods can be implemented with or without arterial blood sampling. cambridge.orgnih.gov When a reference tissue is used, the method provides an alternative to full kinetic modeling that is often more robust to noise. nih.gov Studies have shown that DVR values obtained using a reference tissue-based Logan plot are comparable to those obtained with methods requiring arterial plasma data. nih.gov

Research has utilized DVR mapping to investigate the relationship between dopamine D2/3 receptor availability and various traits and conditions. For instance, a study on cognitive impulsivity found significant positive correlations between the non-planning and attentional impulsiveness scores and [11C]Raclopride DVR in the pre-commissural dorsal caudate. cambridge.org Another study noted a significant negative correlation between age and DVR in the whole striatum and post-commissural putamen. cambridge.org

Striatal SubregionCorrelation with Impulsiveness (r-value)
Pre-commissural dorsal caudate (Non-planning)0.65
Pre-commissural dorsal caudate (Attentional)0.61
Data from a study on cognitive impulsivity and D2/3 receptor availability. cambridge.org

Voxel-wise Quantification Techniques

Voxel-wise quantification techniques aim to estimate kinetic parameters for each individual voxel in a PET image, generating parametric maps that provide a detailed spatial distribution of receptor binding. jneurosci.orgsnmjournals.org These methods are valuable for an undirected search for altered patterns of D2/3 receptor availability. snmjournals.org

Several voxel-wise techniques have been applied to [11C]Raclopride PET data. The simplified reference tissue model (SRTM) can be implemented on a voxel-by-voxel basis to create BPND maps. jneurosci.org To address the high noise levels often present in voxel-wise time-activity curves, algorithms incorporating spatial constraints, such as linear ridge regression with spatial constraint (LRSC), have been developed. snmjournals.org

Another approach is the linear parametric neurotransmitter PET (lp-ntPET) model, which is a computationally efficient method that can characterize the temporal dynamics of neurotransmitter release on a voxel-by-voxel basis. researchgate.netresearchgate.net This has been used with [11C]Raclopride data to create "dopamine movies" that visualize transient changes in dopamine levels. researchgate.net More recently, a novel data-driven method called Residual Space Detection (RSD) has been proposed to improve the detection of low-amplitude dopamine release by transforming the PET data to a residual space where the signal induced by dopamine release can be better isolated. researchgate.net

Direct reconstruction methods that incorporate kinetic models directly into the image reconstruction process have also been developed to improve the quality of parametric images by reducing noise and bias. uci.edupurdue.edu These advanced voxel-wise techniques continue to enhance the quantitative power of [11C]Raclopride PET in neuroscience research.

Advanced Analysis Techniques for Neurotransmitter Dynamics

Positron Emission Tomography (PET) with the radioligand [11C]raclopride is a cornerstone in the in vivo imaging of striatal dopamine D2/D3 receptors. turkupetcentre.net Beyond static measurements of receptor density, advanced analytical techniques have been developed to dynamically quantify changes in endogenous neurotransmitter levels, providing a window into the functional state of the dopaminergic system. osti.gov

The utility of [11C]raclopride in measuring fluctuations in endogenous dopamine stems from the principle of competitive binding. taylorandfrancis.com [11C]raclopride is a D2/D3 receptor antagonist with a moderate affinity, which allows it to compete with endogenous dopamine at the receptor binding site. osti.govtaylorandfrancis.com An increase in the synaptic concentration of dopamine will lead to greater occupancy of D2/D3 receptors by the endogenous neurotransmitter, thereby displacing [11C]raclopride and reducing its binding. taylorandfrancis.com This reduction in radioligand binding, quantifiable with PET as a decrease in the binding potential (BP), serves as an indirect measure of dopamine release. nih.gov

This competition paradigm is widely used to investigate dopamine release in response to various stimuli, including pharmacological challenges (e.g., amphetamine or methylphenidate administration) and neuropsychological or behavioral tasks. osti.govnih.gov For instance, studies have demonstrated that methylphenidate administration significantly decreases [11C]raclopride binding in the striatum in a dose-dependent manner, reflecting an increase in synaptic dopamine. osti.gov Similarly, placebo-induced dopamine release has been detected, corresponding to significant changes in extracellular dopamine concentration. taylorandfrancis.com The high reproducibility of [11C]raclopride binding measurements ensures that observed reductions are likely to reflect authentic changes in synaptic dopamine levels. osti.gov

To reliably estimate the binding potential (BP) in both a baseline and an activated state within a single PET session, the dual-bolus injection method has been developed. nih.govnih.gov This technique involves two sequential bolus injections of [11C]raclopride during one continuous 90-minute scan. nih.gov The first injection is used to determine the baseline BP (BP₁), while the second injection, administered approximately 45 minutes later, measures the BP during a specific task or challenge (BP₂). nih.govnih.gov

An extended simplified reference tissue model is used to estimate the binding potentials from the resulting data. nih.gov Research has demonstrated the high reproducibility of this approach. In a study evaluating the method without any stimulation, the dual-bolus technique showed a smaller mean absolute difference (MAD) between BP₁ and BP₂ compared to the bolus-plus-infusion approach, indicating superior reliability. nih.gov This method's ability to provide reliable BP estimates for two different states in a single scan suggests it has the potential to improve the accuracy of measuring changes in dopamine concentrations. nih.govnih.gov

Table 1: Reproducibility of [11C]Raclopride Binding Potential (BP) Estimation Methods

Injection Method Mean Absolute Difference (MAD) between BP₁ and BP₂ Reference
Dual-Bolus Injection < 2% nih.gov

The bolus-plus-infusion (B/I) paradigm is another widely used method to measure changes in [11C]raclopride binding from a single PET scan. frontiersin.org This technique involves administering an initial bolus of the radiotracer to rapidly achieve binding equilibrium, followed by a continuous infusion over a prolonged period (e.g., 100 minutes) to maintain this steady state. frontiersin.orgpsu.edu The ratio of the bolus to the infusion rate is optimized to ensure that the concentration of the radiotracer in the brain remains relatively constant after an initial uptake period. frontiersin.orgpsu.edu

This stable equilibrium allows for a baseline measurement of D2/D3 receptor availability. A pharmacological or behavioral stimulus can then be introduced during the scan, and any subsequent deviation from the established equilibrium is interpreted as a change in endogenous dopamine levels. clinicaltrials.govsigmaaldrich.com This method has been successfully used to quantify amphetamine-induced dopamine release, showing significant reductions in [11C]raclopride binding in various functional subdivisions of the striatum. psu.edu The B/I method provides a robust platform for assessing baseline receptor availability and dynamic changes within one imaging session. sigmaaldrich.com

Table 2: Amphetamine-Induced Reduction in [11C]Raclopride Binding (ΔV₃″) using Bolus-Plus-Infusion

Striatal Region Functional Classification Mean Reduction (± SD) Reference
Ventral Striatum Limbic -15.3% (± 11.8%) psu.edu
Postcommissural Putamen Sensorimotor -16.1% (± 9.6%) psu.edu

The linear parametric neurotransmitter PET (lp-ntPET) model is an advanced kinetic modeling technique designed to detect and characterize the full time course of transient neurotransmitter responses. nih.govfrontiersin.org Unlike methods that measure a single change in binding potential between two states, lp-ntPET can estimate the temporal patterns of neurotransmitter release, such as the onset, peak, and duration of the response. nih.govfrontiersin.org

The model works by describing the tracer's efflux rate (the rate at which it leaves the tissue) as a time-varying parameter. frontiersin.org It uses a basis of gamma-variate functions to characterize the shape and timing of the competitive displacement of the radiotracer by endogenous dopamine. frontiersin.org This allows for the generation of parametric maps and even "dopamine movies" that visualize the dynamic changes throughout the brain. nih.govresearchgate.net The lp-ntPET model has been successfully applied to [11C]raclopride data to estimate the dynamics of dopamine release during cigarette smoking and in response to pharmacological challenges. nih.govkuleuven.be

Table 3: Kinetic Parameters Estimated by lp-ntPET

Parameter Description Reference
γ (gamma) Activation magnitude (reflects the amount of dopamine release) frontiersin.org
td Activation onset time frontiersin.org
tp Activation peak time frontiersin.org

Detecting small or low-amplitude dopamine release with PET is challenging because the signal can be obscured by noise, leading to poor performance with traditional kinetic models at the voxel level. researchgate.netnih.gov Residual Space Detection (RSD) is a novel, data-driven framework developed to enhance the detection of these low-magnitude signals. researchgate.netaievolution.com

The RSD method transforms the PET time-activity curves (TACs) into a "residual space." This is achieved by subtracting a predicted baseline TAC (representing no dopamine release) from the measured TAC. aievolution.com In this residual space, the structured signal perturbations caused by dopamine release can be more easily isolated and detected. researchgate.net Simulations have shown that RSD significantly outperforms lp-ntPET in detecting low-amplitude dopamine release, demonstrating a much higher true positive rate at a given false positive rate. aievolution.com This increased sensitivity may allow for more complex analyses of neurotransmitter systems and the detection of dopamine release in response to more subtle tasks. nih.gov

Table 4: Simulated Detection Performance for Low-Amplitude Dopamine Release

Analysis Method Absolute True Positive Rate (TPR) at 5% False Positive Rate (FPR) Reference
lp-ntPET ~45% aievolution.com

Methodological Considerations and Limitations in Quantification

While [11C]raclopride PET is a powerful tool, several methodological factors and limitations must be considered for accurate quantification. A primary limitation is its suitability almost exclusively for the striatum. turkupetcentre.net The density of D2/D3 receptors in extrastriatal regions, such as the neocortex and thalamus, is up to two orders of magnitude lower than in the striatum. biorxiv.orgnih.gov Consequently, attempts to quantify [11C]raclopride binding in these areas have shown poor validity and low test-retest reliability, with very high variability. biorxiv.orgnih.gov Studies using a competing antagonist have demonstrated minimal and inconsistent displacement of [11C]raclopride in cortical regions, indicating that the signal is not a reliable measure of specific D2/D3R binding. nih.gov For extrastriatal regions, high-affinity radioligands like [11C]FLB 457 are more appropriate. turkupetcentre.net

Other factors can also influence quantification. The use of other medications by a subject can be a significant confounder. For example, the partial agonist aripiprazole (B633) may induce the internalization of D2 receptors, which can alter the binding affinity of [11C]raclopride and bias the results. d-nb.info Furthermore, common substances like caffeine (B1668208) have been shown to increase striatal D2 receptor availability, which must be accounted for in study design and analysis. turkupetcentre.net Finally, the choice of reconstruction algorithm (e.g., filtered backprojection vs. iterative methods) can impact quantification and the sensitivity to detect within-group differences, requiring careful consideration during data processing. researchgate.net

Table 5: Chemical Compounds Mentioned

Compound Name
[11C]carfentanil
[11C]CIMBI-36
[11C]FLB 457
[11C]-N-methylspiperone
[11C]raclopride
[11C]-(+)-PHNO
[18F]-6-l-3,4-dihydroxyphenylalanine (18F-FDOPA)
[18F]fallypride
[18F]MPPF
Amphetamine
Apomorphine
Aripiprazole
Caffeine
Dopamine
l-3,4-dihydroxyphenylalanine
Methylphenidate
Quetiapine

Test-Retest Reliability in Striatal Regions

[11C]raclopride has demonstrated high test-retest reliability for quantifying D2/3R availability in striatal regions, which are rich in these receptors. The reproducibility of binding potential (BPND) measurements is a critical factor for the validity of studies assessing baseline receptor levels or changes in response to pharmacological or behavioral interventions. nih.govnih.gov

Multiple studies have consistently reported good to excellent reproducibility in the primary striatal subregions: the caudate nucleus, putamen, and ventral striatum. nih.govnih.govdatadryad.orgiu.edu The reliability is typically quantified using metrics such as the absolute variability (VAR) and the intraclass correlation coefficient (ICC). Lower VAR values indicate less variability between test and retest scans, while ICC values closer to 1 signify higher reliability.

Research has shown that across different PET scanners, including high-resolution systems, and with varying retest intervals (from hours to weeks), the test-retest reliability of [11C]raclopride in the striatum remains robust. nih.govnih.govresearchgate.net For instance, a long-term study with a 5-week interval between scans reported very good reproducibility, with VAR values around 4-5% and ICCs above 0.80 for all striatal subregions. nih.govdatadryad.org Another study using a high-resolution scanner and a short 2.5-hour interval also found good VAR values, although ICCs were more moderate for some subregions, highlighting the influence of scanner characteristics and analytical methods. nih.govnih.gov

The following table summarizes test-retest reliability data for [11C]raclopride binding potential (BPND) in human striatal regions from various studies.

Striatal RegionAbsolute Variability (VAR %)Intraclass Correlation Coefficient (ICC)Reference
Caudate Nucleus4.5%0.82 nih.govdatadryad.org
Caudate Nucleus3.6% - 4.5%0.59 nih.govnih.gov
Putamen3.9%0.83 nih.govdatadryad.org
Putamen3.6% - 4.5%0.87 nih.govnih.gov
Ventral Striatum3.9%0.82 nih.govdatadryad.org
Ventral Striatum5.8%0.50 nih.govnih.gov
Whole Striatum7.63% (± 5.88)0.91 iu.edu

Validity and Reliability in Extrastriatal Regions

The use of [11C]raclopride for quantifying dopamine D2/3 receptors in extrastriatal regions is a subject of considerable scientific debate. biorxiv.org The primary challenge stems from the very low density of these receptors in areas like the cortex and thalamus compared to the striatum, which results in a low signal-to-noise ratio. biorxiv.orgbiorxiv.orgnih.gov This has led to conflicting findings regarding the validity and reliability of [11C]raclopride in these brain regions. biorxiv.orgnih.govnih.gov

Several studies have questioned the suitability of [11C]raclopride for extrastriatal measurements. biorxiv.orgnih.gov A pharmacological competition study, for example, found little to no decrease in [11C]raclopride binding potential (BPND) in the frontal cortex after administration of quetiapine, a D2/3R antagonist. biorxiv.orgnih.gov While some effect was seen in the temporal cortex and thalamus, the receptor occupancy was significantly lower than in the putamen. biorxiv.orgnih.gov The same study reported poor test-retest repeatability, with mean absolute variation being high in the thalamus (17%) and even higher in cortical regions (13-59%). biorxiv.orgnih.gov These findings suggest that in many extrastriatal areas, the [11C]raclopride signal may not represent specific, quantifiable binding to D2/3 receptors. biorxiv.orgnih.gov

Conversely, other research groups have reported more promising results, particularly with high-resolution PET systems and specific data analysis protocols. nih.govd-nb.info One long-term test-retest study found very good reliability in the thalamus (VAR of 3.7%, ICC of 0.92) and good to moderate reproducibility in cortical areas (VAR 6.1% to 13.1%). nih.govdatadryad.orgdiva-portal.org This has provided suggestive evidence that extrastriatal D2/3R binding can be studied with [11C]raclopride. nih.govdatadryad.org Further studies have supported the feasibility of using [11C]raclopride for extrastriatal assessments by demonstrating high test-retest reliability and correlations with data from post-mortem studies. d-nb.infofrontiersin.org

Despite these encouraging findings, the consensus leans towards interpreting extrastriatal [11C]raclopride data with caution. biorxiv.orgfrontiersin.org The low convergent validity with high-affinity extrastriatal tracers like [11C]FLB 457 further underscores these concerns. biorxiv.org

The table below presents a range of test-retest reliability findings for [11C]raclopride BPND in human extrastriatal regions.

Extrastriatal RegionAbsolute Variability (VAR %)Intraclass Correlation Coefficient (ICC)Reference
Thalamus3.7%0.92 nih.govdatadryad.org
Thalamus17%N/A biorxiv.orgnih.gov
Thalamus (Lateral)4.5% - 6.4%0.44 nih.govnih.gov
Thalamus (Medial)4.5% - 6.4%0.66 nih.govnih.gov
Temporal Cortex6.1%0.79 nih.govdatadryad.org
Temporal Cortex13% - 59%N/A biorxiv.orgnih.gov
Superior Frontal Gyrus13.1%0.67 nih.govdatadryad.org
Dorsolateral Prefrontal CortexN/A0.86 d-nb.info

Influence of Anesthesia in Preclinical Models

In preclinical PET studies involving animal models, the use of anesthesia is often necessary to prevent motion artifacts. utlib.eefrontiersin.org However, anesthetic agents can significantly influence neurotransmitter systems and physiological parameters, thereby affecting the kinetics and binding of PET tracers like [11C]raclopride. utlib.eefrontiersin.org The choice of anesthetic can have a profound impact on the quantification of D2/3R availability. frontiersin.orgutlib.ee

Studies in rats have shown that different anesthetics lead to markedly different [11C]raclopride binding potentials (BP). For example, rats anesthetized with isoflurane (B1672236) showed a striatal BP that was more than double that of rats anesthetized with a fentanyl-fluanisone-midazolam mixture. utlib.eeutlib.ee Conversely, other research in non-human primates has indicated that isoflurane anesthesia can decrease [11C]raclopride binding, an effect attributed to increased extracellular dopamine levels. nih.govresearchgate.net Isoflurane may also inhibit the high-affinity state of D2 receptors, which could alter tracer binding. snmjournals.orgresearchgate.net

The following table summarizes the observed influence of different anesthetics on [11C]raclopride binding in preclinical models.

Anesthetic AgentAnimal ModelObserved Effect on [11C]Raclopride BindingReference
IsofluraneRatSignificantly higher striatal binding potential compared to fentanyl-fluanisone-midazolam. utlib.eeutlib.ee
Fentanyl-fluanisone-midazolamRatSignificantly lower striatal binding potential compared to isoflurane. utlib.eeutlib.ee
IsofluraneMonkeyReduced binding to D2 receptors, likely via increased extracellular dopamine. nih.govresearchgate.net
α-ChloraloseRatReduced overall brain uptake. nih.govresearchgate.net
SevofluraneRat (neonatal)No significant difference in [18F]-fallypride (a D2/D3 tracer) retention compared to controls. clinsurggroup.us

Preclinical Applications of 11c Raclopride in Neuroscience Research

Investigating Dopamine (B1211576) System Dynamics in Animal Models

[11C]Raclopride is extensively used in animal models to explore the complexities of the dopamine system. nih.govnih.gov PET studies with this tracer enable researchers to measure changes in dopamine receptor availability and density, which can be indicative of alterations in endogenous dopamine levels. nih.govnih.gov This is particularly useful for studying conditions where dopamine signaling is thought to be dysregulated.

In rodent models, [11C]Raclopride PET studies have been instrumental in characterizing the dopamine D2 receptor system. nih.govdoi.org Research has demonstrated the feasibility of using small-animal PET to measure [11C]Raclopride binding and its displacement by endogenous dopamine. doi.org For instance, studies in rats have shown age-related declines in striatal D2-like receptor (D2R) availability, with one study observing a 41% decrease in the striatal binding potential of aged rats compared to young controls. nih.gov This finding in rodents mirrors observations in human aging studies, validating the use of rat models for investigating age-related changes in the dopaminergic system. nih.gov

Furthermore, rodent studies have explored the impact of various factors on [11C]Raclopride binding. For example, the type of anesthesia used during imaging can significantly influence the results, with isoflurane (B1672236) anesthesia leading to a higher binding potential in the striatum compared to a fentanyl-fluanisone-midazolam combination. utlib.ee The specific activity of the injected [11C]Raclopride is also a critical factor, as higher masses of the compound can lead to receptor occupancy and affect the quantification of receptor density. snmjournals.org Studies have also utilized [11C]Raclopride in rat models of aggression to investigate the role of the dopaminergic system in this behavior, finding increased tracer uptake in the nucleus accumbens of highly aggressive rats. researchgate.net

The reproducibility of [11C]Raclopride measurements in the rat brain has been established, with studies showing consistent distribution volume ratios (DVR) in test-retest experiments. snmjournals.org This reliability is crucial for longitudinal studies tracking changes in the dopamine system over time or in response to interventions.

Interactive Table: [11C]Raclopride Binding in Rodent Models

Model Key Finding Quantitative Data Reference
Aged Rat Decline in striatal D2R availability 41% decrease in binding potential in aged vs. young rats nih.gov
Rat Anesthesia effects on binding Higher binding potential with isoflurane vs. fentanyl-fluanisone-midazolam utlib.ee
Rat Aggression model Increased tracer uptake in the nucleus accumbens of aggressive rats researchgate.net
Rat Reproducibility study Test-retest change in DVR: -8.3% ± 4.4% snmjournals.org

Non-human primate (NHP) models, such as baboons and rhesus macaques, are crucial for translational research due to their neurobiological similarity to humans. oup.com [11C]Raclopride PET studies in these models have provided significant insights into the dopamine system's role in various conditions, including drug abuse. nih.govnih.gov For example, studies in baboons have shown that stimulant drugs like cocaine and methamphetamine increase the washout rate of [11C]Raclopride from the basal ganglia, which is consistent with an elevation in extracellular dopamine. nih.gov

Research in NHPs has also been vital for understanding the relationship between D2-like receptor availability and vulnerability to drug abuse. nih.gov Furthermore, these models have been used to investigate the effects of potential therapeutic interventions. In one study, the serotonin (B10506) agonist citalopram (B1669093) was found to increase D2 receptor availability as measured by [11C]Raclopride PET in baboons. oup.com

Combined PET and microdialysis studies in rhesus monkeys have allowed for a more direct correlation between [11C]Raclopride binding and synaptic dopamine concentrations. nih.gov These studies have helped to develop and validate kinetic models that can more accurately interpret the changes in radiotracer binding in terms of endogenous dopamine dynamics. nih.gov

In Vitro Receptor Binding Characterization (e.g., Homogenate Assay, Autoradiography)

In vitro techniques are essential for characterizing the binding properties of [11C]Raclopride at a microscopic level. nih.govdntb.gov.ua Homogenate assays and autoradiography using brain tissue sections provide detailed information about the affinity and density of dopamine D2 receptors. nih.gov

A key finding from in vitro studies is the identification of two distinct affinity states for [11C]Raclopride binding in the rat brain. nih.gov Using ultrahigh specific activity [11C]Raclopride, researchers have demonstrated both high-affinity and low-affinity binding sites in the striatum and cerebral cortex. nih.gov In the striatum, the high-affinity site (Kd,high) was found to be 0.005 ± 0.002 nM with a density (Bmax,high) of 0.19 ± 0.04 fmol/mg tissue, while the low-affinity site (Kd,low) was 2.2 ± 1.0 nM with a density (Bmax,low) of 35.8 ± 16.4 fmol/mg tissue. nih.gov This level of detail is not achievable with in vivo imaging and is crucial for a complete understanding of the receptor's pharmacology.

In vitro autoradiography complements these findings by providing a visual map of [11C]Raclopride binding distribution across different brain regions. nih.gov Studies have shown that using high specific activity [11C]Raclopride results in clearer images with a higher signal-to-noise ratio, allowing for better delineation of receptor-rich areas like the striatum. nih.govsnmjournals.org Autoradiography has also been used to validate in vivo PET measurements, with studies showing a good correlation between the binding potential values obtained from both methods. snmjournals.orgsnmjournals.org

Interactive Table: In Vitro Binding Parameters of [11C]Raclopride in Rat Brain

Brain Region Binding Site Affinity (Kd) (nM) Density (Bmax) (fmol/mg tissue) Reference
Striatum High-affinity 0.005 ± 0.002 0.19 ± 0.04 nih.gov
Striatum Low-affinity 2.2 ± 1.0 35.8 ± 16.4 nih.gov
Cerebral Cortex High-affinity 0.061 ± 0.087 0.2 ± 0.2 nih.gov
Cerebral Cortex Low-affinity 2.5 ± 3.2 5.5 ± 4.8 nih.gov

Assessment of Receptor Occupancy in Preclinical Drug Development

[11C]Raclopride PET is a powerful tool in preclinical drug development for assessing the degree to which a new drug binds to and occupies dopamine D2 receptors in the living brain. d-nb.infompg.de This information is critical for determining the appropriate dose range for a new therapeutic agent and for understanding its mechanism of action. mpg.deresearchgate.net

Receptor occupancy studies typically involve a baseline [11C]Raclopride scan followed by one or more scans after administration of the test drug. d-nb.info The percentage reduction in [11C]Raclopride binding after drug administration reflects the level of receptor occupancy by the test compound. mpg.de This approach has been used to evaluate novel antipsychotic drugs, where a certain level of D2 receptor occupancy is believed to be necessary for therapeutic efficacy. mpg.denih.gov

For example, a study evaluating the novel neuroleptic CP-88,059-1 used [11C]Raclopride PET to demonstrate a dose-dependent increase in D2 receptor occupancy, with the highest dose achieving 85% occupancy. mpg.de Such studies provide crucial data to guide the design of clinical trials in humans. d-nb.info Preclinical PET occupancy studies in animals like non-human primates can be particularly valuable when high receptor occupancy levels cannot be safely achieved in human subjects. d-nb.info

Studies on Neurovascular Coupling to Dopamine Receptor Occupancy in Preclinical Models

Recent advancements in imaging technology have enabled the simultaneous acquisition of PET and functional magnetic resonance imaging (fMRI) data, allowing for the investigation of neurovascular coupling—the relationship between neural activity and changes in blood flow. researchgate.netpnas.orgnih.gov Studies using simultaneous [11C]Raclopride PET/fMRI in non-human primates have explored how dopamine receptor occupancy influences hemodynamic responses. researchgate.netpnas.org

In these studies, administration of [11C]Raclopride at doses that occupy a significant number of D2/D3 receptors led to localized increases in cerebral blood volume (CBV) in the dopamine-rich striatum. researchgate.netnih.gov The temporal profile of these CBV changes closely matched the kinetics of [11C]Raclopride-specific binding. pnas.orgnih.gov Furthermore, a monotonic relationship was observed between the magnitude of the neurovascular response and the level of receptor occupancy. researchgate.netpnas.org

These findings suggest that the hemodynamic signals measured by fMRI are directly coupled to changes in dopamine receptor occupancy. pnas.org This research provides a foundation for developing models that can relate dopaminergic neurochemistry to hemodynamic changes observed in the basal ganglia, offering a more comprehensive understanding of dopamine's role in brain function. researchgate.netnih.gov

Challenges and Future Directions in 11c Raclopride Research

Enhancing Sensitivity for Extrastriatal Dopamine (B1211576) Receptor Quantification

A significant challenge in [11C]raclopride research is the quantification of dopamine D2/D3 receptors in extrastriatal regions, such as the cortex and thalamus. The density of these receptors outside the striatum is substantially lower, leading to a low signal-to-noise ratio that complicates reliable measurement. biorxiv.orgnih.gov While some studies have reported the ability to detect changes in [11C]raclopride binding in these areas, the validity and reliability of these measurements are subjects of ongoing debate. biorxiv.orgnih.govbiorxiv.org

Pharmacological competition studies have shown that the displacement of [11C]raclopride by a D2/D3 receptor antagonist is significantly lower in extrastriatal regions compared to the striatum. biorxiv.orgbiorxiv.org For instance, one study found that quetiapine (B1663577) dosing resulted in an occupancy of 18±17% in the temporal cortex and 20±17% in the thalamus, compared to 51±4% in the putamen. biorxiv.org Furthermore, test-retest reliability in extrastriatal areas has been shown to be lower than in the striatum. biorxiv.org

These findings suggest that while [11C]raclopride can detect some level of specific binding in extrastriatal regions, it may not be a suitable tool for precise quantification. biorxiv.orgdiva-portal.org Future research may need to focus on methodological refinements or the use of alternative radioligands with higher affinity for D2/D3 receptors, such as [11C]FLB 457, to achieve more robust extrastriatal quantification. biorxiv.orgfrontiersin.org However, it's worth noting that some studies have demonstrated good test-retest reliability for extrastriatal [11C]raclopride binding, suggesting its potential utility in this context. nih.govfrontiersin.org

Table 1: Test-Retest Reliability of [11C]Raclopride Binding Potential (BPND)

Brain RegionMean Absolute Variation (VAR)Intraclass Correlation Coefficient (ICC)
Striatal Regions
Caudate Nucleus4.5%0.82
Putamen3.9%0.83
Ventral Striatum3.9%0.82
Extrastriatal Regions
Thalamus3.7%0.92
Cortical Areas6.1% to 13.1%Good to Moderate

Data sourced from a study with a 5-week retest interval in healthy male volunteers. nih.gov

Development of Novel Radiosynthesis Techniques for Increased Yield and Efficiency

The short 20.4-minute half-life of carbon-11 (B1219553) necessitates rapid and efficient radiosynthesis of [11C]raclopride to ensure a sufficient dose for PET imaging. Traditional methods can be time-consuming, with a significant portion of the radionuclide decaying before the synthesis is complete. researchgate.net This has driven the development of novel techniques to increase yield and efficiency.

One area of advancement is the optimization of reaction conditions. For example, using a non-hydrobromide precursor of desmethyl-raclopride with a K2CO3/Cs2CO3 activation system has been shown to increase the labeling yield to 40%, a significant improvement over the traditional 25% yield. snmjournals.org

Another promising approach is the use of microfluidic or "chip-based" synthesis. cdnsciencepub.com This technology offers several advantages, including reduced reaction times, lower precursor consumption, and potentially higher yields compared to conventional vessel-based reactions. researchgate.netcdnsciencepub.com Different microchip designs, such as the "abacus" and "full loop" styles, are being explored to maximize mixing efficiency and product formation. cdnsciencepub.com For instance, a full loop microchip demonstrated a higher synthesis efficiency (25.6%) compared to an abacus design (16.0%) at a specific flow rate. cdnsciencepub.com

Furthermore, "ethanolic loop chemistry" has been developed as a fully automated process that uses ethanol (B145695) as the sole organic solvent for synthesis, purification, and reformulation. nih.gov This streamlined method has been successfully implemented for the routine clinical production of [11C]raclopride. nih.gov These advancements aim to make the production of [11C]raclopride more cost-effective and accessible, overcoming the limitations imposed by expensive, dedicated infrastructure and lengthy processing times associated with older methods. imagingcdt.com

Table 2: Comparison of [11C]Raclopride Radiosynthesis Methods

MethodKey FeaturesReported YieldSynthesis Time
Traditional (NaOH/DMSO)Uses desmethyl raclopride (B1662589) hydrobromide precursor.~25%45-60 min
Non-Hydrobromide PrecursorUses non-hydrobromide precursor and K2CO3/Cs2CO3 activation.40%-
Microfluidic Chip (Full Loop)Premixing of reagents, optimized flow rate.25.6% (relative radioactivity)Reduced by ~33% vs. conventional
Ethanolic Loop ChemistryFully automated, uses ethanol as the only organic solvent.3.7% (RCY)~30 min

Yields are reported under specific experimental conditions and may vary. researchgate.netsnmjournals.orgcdnsciencepub.comnih.gov

Integration with Multimodal Imaging (e.g., PET/fMRI in Preclinical Settings)

The integration of [11C]raclopride PET with other imaging modalities, particularly functional magnetic resonance imaging (fMRI), offers a powerful approach to investigate the relationship between neurochemistry and brain function. nih.govsnmjournals.org Simultaneous PET/fMRI allows for the concurrent measurement of dopamine receptor occupancy and changes in blood-oxygen-level-dependent (BOLD) signals, providing a more comprehensive understanding of neurovascular coupling and the functional consequences of dopamine release. nih.govharvard.edu

Preclinical studies in non-human primates have been instrumental in demonstrating the feasibility and utility of this multimodal approach. nih.govsnmjournals.org For example, researchers have used simultaneous [11C]raclopride PET and fMRI to map neuroreceptor function in response to pharmacological challenges. nih.gov In one pioneering study, unlabeled raclopride was used as both the radiotracer and the pharmacological challenge, demonstrating for the first time the coupling between D2/D3 receptor occupancy and the fMRI signal. nih.gov

This integrated approach has also been used to study the effects of dopamine-releasing drugs like amphetamine. harvard.edu By simultaneously acquiring PET and fMRI data, researchers can evaluate the relationship between [11C]raclopride displacement (an index of dopamine release) and the resulting BOLD response. harvard.edu These studies have revealed complex, dose-dependent effects of amphetamine on the fMRI signal in the basal ganglia, which can be better understood by incorporating information about dopamine release from the PET data. harvard.edu

The insights gained from these preclinical multimodal studies are crucial for informing the design and interpretation of clinical investigations in humans, particularly in disorders with known or suspected dopaminergic dysfunction. nih.goveuropa.eu

Advancements in Kinetic Modeling and Data Analysis for Enhanced Resolution and Specificity

The accurate quantification of [11C]raclopride binding relies on sophisticated kinetic models that describe the tracer's behavior in the brain. nih.govosti.gov Both equilibrium and kinetic analyses have been successfully applied to determine key parameters like receptor density (Bmax) and affinity (Kd). nih.govosti.gov The kinetic approach offers the additional advantage of being able to separately determine the association and dissociation rate constants. nih.govosti.gov

A major focus of recent advancements has been the development of methods to detect transient changes in dopamine release with greater sensitivity and temporal resolution. researchgate.netkuleuven.be Traditional methods often require two separate PET scans (a baseline and a challenge scan) to measure dopamine release, which can be affected by factors like subject motion and changes in physiological state between scans. f1000research.com

To address this, single-scan protocols with dual-bolus injections of [11C]raclopride have been developed. frontiersin.org This approach allows for the estimation of baseline binding potential and the binding potential during a cognitive or pharmacological challenge within a single PET session, potentially improving the reliability of the measurement. frontiersin.org

Furthermore, novel data-driven analysis techniques are being explored to improve the detection of low-amplitude dopamine release, which is often missed by conventional kinetic modeling, especially at the voxel level. researchgate.netnih.gov One such method, called Residual Space Detection (RSD), transforms the PET time-activity curves to isolate the signal perturbations caused by dopamine release, significantly increasing detection performance. researchgate.net Machine learning algorithms are also being applied to kinetic modeling to improve specificity without sacrificing sensitivity, particularly in noisy data. thieme-connect.com

These advancements in kinetic modeling and data analysis are crucial for enhancing the resolution and specificity of [11C]raclopride PET, enabling more subtle and dynamic aspects of the dopamine system to be investigated. researchgate.netkuleuven.be

Role of [11C]Raclopride as a Model Tracer for Methodological Development

Due to its well-characterized kinetics and its sensitivity to endogenous dopamine levels, [11C]raclopride has served as a valuable model tracer for the development and validation of new PET methodologies. f1000research.comfrontiersin.org Its predictable behavior in the striatum makes it an ideal tool for testing new kinetic models, data analysis techniques, and imaging protocols. researchgate.netf1000research.com

For instance, [11C]raclopride has been instrumental in the development of paradigms to measure neurotransmitter release in response to various stimuli. f1000research.com The amphetamine/[11C]raclopride paradigm, validated through combined PET and microdialysis studies in non-human primates, has become a standard for investigating dopamine release. nih.gov

[11C]raclopride has also been used to validate new hardware and software. For example, it was used in the development and evaluation of a simultaneous PET/microdialysis method for small animal imaging. nih.gov It has also been employed to test and refine novel data analysis techniques, such as the RSD method for detecting low-amplitude dopamine release. researchgate.net

Moreover, [11C]raclopride serves as a benchmark against which new radiotracers, including agonist radiotracers for the D2/D3 receptor, are compared. frontiersin.org These comparative studies help to elucidate the unique properties of new tracers and their potential advantages or disadvantages relative to the established standard. frontiersin.org The continued use of [11C]raclopride as a model tracer will undoubtedly contribute to further methodological advancements in the field of molecular neuroimaging.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for ensuring accurate quantification of dopamine D2/D3 receptor availability using Raclopride C-11 in PET imaging?

  • Answer: Key considerations include:

  • Dosage calibration : Optimize tracer mass-to-activity ratio to avoid receptor saturation while maintaining sufficient signal-to-noise ratios .
  • Temporal resolution : Standardize scan duration and timing to capture equilibrium binding phases, typically 30–60 minutes post-injection .
  • Motion correction : Implement head-restraint systems or computational motion-correction algorithms to reduce artifacts in dynamic PET scans.
  • Validation : Use kinetic modeling (e.g., simplified reference tissue model, SRTM) to validate binding potential (BPND) against plasma input methods .

Q. How can researchers control for confounding variables in Raclopride C-11 studies investigating dopaminergic dysfunction in psychiatric disorders?

  • Answer:

  • Participant screening : Exclude subjects with recent dopamine-altering medications or substance use via urine toxicology and structured interviews .
  • Baseline normalization : Normalize BPND to age- and sex-matched healthy controls to account for physiological variability .
  • Co-variate analysis : Include variables like body mass index (BMI) and scan time-of-day in statistical models to mitigate their effects on tracer kinetics .

Advanced Research Questions

Q. What experimental strategies reconcile conflicting data on Raclopride C-11’s specificity in differentiating D2 vs. D3 receptor occupancy?

  • Answer:

  • Comparative ligand studies : Co-administer Raclopride C-11 with selective D3 antagonists (e.g., PG619) in preclinical models to isolate D2-specific binding .
  • In silico modeling : Use molecular docking simulations to predict Raclopride’s binding affinity profiles across D2/D3 isoforms and validate with in vitro autoradiography .
  • Multi-tracer protocols : Combine Raclopride C-11 with D3-preferring radioligands (e.g., [<sup>11</sup>C]PHNO) in the same cohort to disentangle receptor contributions .

Q. How can researchers optimize reproducibility in longitudinal Raclopride C-11 PET studies examining dopamine plasticity?

  • Answer:

  • Phantom calibration : Perform daily quality-control scans using anthropomorphic phantoms to standardize scanner performance across sessions .
  • Test-retest protocols : Establish intra-subject variability thresholds (e.g., <10% BPND difference) through pilot studies with repeated scans .
  • Open-data practices : Share raw dynamic PET data and preprocessing pipelines via repositories like OpenNeuro to enable independent validation .

Q. What integrative frameworks address discrepancies between Raclopride C-11 binding data and behavioral outcomes in addiction research?

  • Answer:

  • Multi-modal imaging : Correlate Raclopride C-11 BPND with fMRI BOLD signals during reward tasks to link receptor availability to functional activation .
  • Longitudinal designs : Track changes in BPND pre- and post-intervention (e.g., cognitive-behavioral therapy) to assess dynamic dopamine adaptations .
  • Machine learning : Apply pattern-recognition algorithms to identify subpopulations where receptor binding predicts clinical outcomes (e.g., relapse risk) .

Methodological Resources

  • Data Tables :

    • Table 1 : Summary of Raclopride C-11 kinetic parameters across species (human vs. rodent) and implications for translational studies .
    • Table 2 : Comparison of Raclopride C-11 with alternative D2/D3 radioligands (e.g., [<sup>11</sup>C]FLB457) in sensitivity, specificity, and clinical applicability .
  • Reproducibility Checklist :

    • Document tracer synthesis QC metrics (e.g., radiochemical purity >95%) .
    • Report MRI co-registration accuracy (e.g., ±2 mm voxel alignment) in methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.